Bouvardin - 64755-14-2

Bouvardin

Catalog Number: EVT-404887
CAS Number: 64755-14-2
Molecular Formula: C40H48N6O10
Molecular Weight: 772.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bouvardin is derived from the actinobacterium Nocardia sp., which is known for producing various bioactive compounds. The compound was identified during screenings aimed at discovering new agents that enhance the effects of ionizing radiation on cancer cells .

Classification

Bouvardin belongs to a class of compounds known as protein synthesis inhibitors. It specifically interferes with the function of elongation factor 2 (EF2), a critical component in the translation process on ribosomes. This classification highlights its role in potentially therapeutic applications, especially in oncology, where modulation of protein synthesis can impact tumor growth and response to treatment .

Synthesis Analysis

Methods

The synthesis of Bouvardin involves several chemical reactions, primarily focusing on the cycloisodityrosine subunit analogs. The primary synthetic pathway includes:

  1. Intramolecular Nucleophilic Aromatic Substitution: This method allows for the formation of key bonds within the molecule.
  2. Catalytic Hydrogenolysis: Utilized to refine intermediates into the desired product.
  3. Asymmetric Synthesis: Employing optically active reagents to produce specific enantiomers .

Technical Details

The synthesis typically begins with the preparation of protected dipeptides, followed by cyclization reactions that yield cycloisodityrosine derivatives. Reaction conditions such as temperature, concentration, and choice of solvents are carefully optimized to maximize yield and purity. For example, using 4-(dimethylamino)pyridine as a catalyst has been shown to enhance yields significantly during cyclization reactions .

Molecular Structure Analysis

Structure

Bouvardin's molecular structure features a complex arrangement that includes a cycloisodityrosine core, which is essential for its biological activity. The compound exhibits multiple functional groups that contribute to its interaction with ribosomal components.

Data

  • Molecular Formula: C25H34N2O6
  • Molecular Weight: Approximately 470.55 g/mol
  • Key Structural Components: The structure includes an amide bond and multiple aromatic rings that are pivotal for its function as a protein synthesis inhibitor .
Chemical Reactions Analysis

Reactions

Bouvardin primarily acts through its interaction with elongation factor 2 during protein synthesis:

  1. Inhibition of Translation Elongation: Bouvardin binds to EF2, preventing its dissociation from the ribosome during peptide chain elongation.
  2. Enhancement of Radiation Effects: When combined with radiation therapy, Bouvardin enhances cell death in cancerous cells by exacerbating the stress induced by radiation .

Technical Details

The mechanism involves blocking the cyclic association-dissociation process of EF2 with the ribosome, effectively halting protein synthesis necessary for cell survival and proliferation under stress conditions such as radiation exposure .

Mechanism of Action

Process

Bouvardin's mechanism involves direct interference with ribosomal function:

  • Translation Inhibition: By binding to EF2, Bouvardin stabilizes its association with the ribosome, thereby preventing amino acid addition during translation.
  • Cellular Impact: This inhibition leads to reduced protein levels essential for tumor growth and survival, making cancer cells more susceptible to radiation therapy .

Data

In preclinical studies, Bouvardin has shown significant efficacy in enhancing radiation-induced cell death in various cancer models, including head and neck cancers and gliomas .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bouvardin typically presents as a white solid.
  • Melting Point: Approximately 108-110 °C.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.

Chemical Properties

  • Stability: Bouvardin is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of multiple functional groups allows for further derivatization, which can enhance its therapeutic properties or alter its pharmacokinetics .
Applications

Scientific Uses

Bouvardin is primarily investigated for its applications in cancer therapy:

  1. Radiation Modulation: It serves as an adjunctive treatment alongside radiotherapy, improving outcomes in specific cancers by enhancing tumor cell death.
  2. Research Tool: Bouvardin is used in laboratory studies to explore mechanisms of translation inhibition and protein synthesis regulation in cancer biology.
  3. Potential Drug Development: Ongoing research aims to develop Bouvardin derivatives with improved efficacy and reduced side effects for clinical use in oncology .
Introduction to Bouvardin

Historical Background and Natural Source Identification

Bouvardin was first isolated in 1977 from the medicinal plant Bouvardia ternifolia (Rubiaceae family), native to Mexico and the southwestern United States. Researchers identified this compound during bioactivity-guided screening of plant extracts for antitumor properties. Initial studies confirmed its potent cytotoxicity, leading to its designation as NSC 259968 in the National Cancer Institute’s drug development program [1] [9]. The discovery aligned with ethnopharmacological use of Bouvardia species in traditional medicine, though bouvardin itself was a novel bioactive principle. Early pharmacological characterization demonstrated significant protein synthesis inhibition, prompting extensive structure-activity studies in the 1980s–1990s [3] [7].

Table 1: Key Historical Milestones in Bouvardin Research

YearMilestoneSignificance
1977Isolation from Bouvardia ternifoliaInitial identification and source documentation
1978Cytotoxicity profiling (NSC 259968)Confirmed in vitro anticancer activity
1994Total synthesis achieved (Boger et al.)Enabled analog development and SAR studies
2015Discovery of structural analogs (e.g., RA-V)Expanded the Rubiaceae-type cyclopeptide family

Structural Classification as a Bicyclic Hexapeptide

Bouvardin belongs to the Rubiaceae-type cyclopeptides (RAs), characterized by a bicyclic hexapeptide scaffold with the amino acid sequence Ala-Ala-Tyr-Ala-Tyr-Tyr [1] [9]. Its molecular formula is C₄₀H₄₈N₆O₁₀ (molar mass: 772.8 g/mol), featuring two intertwined macrocyclic rings:

  • A 14-membered biaryl ether ring formed through phenolic oxidative coupling between Tyr⁴ and Tyr⁶ residues.
  • An 18-membered ring comprising the hexapeptide backbone [9].The structure includes three N-methylated tyrosine residues and a cis-peptide bond critical for conformational stability. X-ray crystallography and NMR studies reveal that the 14-membered ring adopts a rigid saddle-shaped conformation, while the 18-membered ring exhibits flexibility [9] [10].

Table 2: Key Structural Features of Bouvardin

FeatureDescription
Molecular formulaC₄₀H₄₈N₆O₁₀
Amino acid sequenceAla¹-Ala²-Tyr³-Ala⁴-Tyr⁵-Tyr⁶
Macrocyclic rings14-membered (biaryl ether), 18-membered (backbone)
Key modificationsN-methylation (Tyr³,⁵,⁶), biaryl ether linkage
Stabilizing bondsDisulfide bonds absent; rigidity from biaryl ether

Significance in Anticancer Research and Protein Synthesis Inhibition

Bouvardin’s primary mechanism involves eukaryotic protein synthesis inhibition via high-affinity binding to the 80S ribosome. At concentrations ≥1.0 μg/ml, it halts protein translation by blocking the elongation step, leading to G₂/M cell cycle arrest [1] [7]. This mechanism distinguishes it from DNA-targeting chemotherapeutics:

  • Cell-based studies: In CHO cells, bouvardin (0.2 μg/ml) reduced leucine incorporation into proteins by >90%, correlating with suppressed cell proliferation [7].
  • Ribosome specificity: It selectively targets eukaryotic ribosomes without affecting prokaryotic (70S) systems, explaining its low bacteriotoxicity [1].
  • Downstream effects: Protein synthesis inhibition triggers apoptosis in breast cancer cells (MCF-7, MDA-MB-231) via mitochondrial pathways and suppresses metastasis by modulating PI3K/AKT and NF-κB signaling [9] [6].

Compared to analogs, bouvardin’s N-methyl groups and biaryl linkage are essential for bioactivity. De-N-methylated analogs show 10-fold reduced cytotoxicity, emphasizing the role of methylation in ribosomal binding [9]. Despite its potency, bouvardin’s development stalled due to pharmacodynamic challenges, though it remains a model for novel ribosome-inhibiting agents.

Properties

CAS Number

64755-14-2

Product Name

Bouvardin

IUPAC Name

(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C40H48N6O10

Molecular Weight

772.8 g/mol

InChI

InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1

InChI Key

TWOWSRSKGJSZHZ-YXJYTWHVSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

Synonyms

ouvardin
NSC 259,968
NSC-259968

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.